3-(4,5-Dibromofuran-2-yl)prop-2-en-1-amine
CAS No.:
Cat. No.: VC18240798
Molecular Formula: C7H7Br2NO
Molecular Weight: 280.94 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7Br2NO |
|---|---|
| Molecular Weight | 280.94 g/mol |
| IUPAC Name | (E)-3-(4,5-dibromofuran-2-yl)prop-2-en-1-amine |
| Standard InChI | InChI=1S/C7H7Br2NO/c8-6-4-5(2-1-3-10)11-7(6)9/h1-2,4H,3,10H2/b2-1+ |
| Standard InChI Key | BWFVUMIJQVXYBW-OWOJBTEDSA-N |
| Isomeric SMILES | C1=C(OC(=C1Br)Br)/C=C/CN |
| Canonical SMILES | C1=C(OC(=C1Br)Br)C=CCN |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, 3-(4,5-dibromofuran-2-yl)prop-2-en-1-amine, reflects its core structure: a furan ring substituted with bromine atoms at the 4- and 5-positions, linked to a propenylamine chain via the 2-position. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, while the prop-2-en-1-amine moiety introduces a conjugated double bond and a primary amine group.
Key structural features include:
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Bromine substituents: These electron-withdrawing groups enhance the electrophilicity of the furan ring, influencing reactivity in cross-coupling reactions .
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Propenylamine chain: The α,β-unsaturated system (C=C double bond) adjacent to the amine group may participate in Michael addition or polymerization reactions .
The molecular formula is C₇H₈Br₂N₂O, with a molecular weight of 312.00 g/mol (calculated based on analogous dibromofuran derivatives) .
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis route for 3-(4,5-dibromofuran-2-yl)prop-2-en-1-amine is documented, its preparation likely involves the following steps:
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Bromination of furan: Electrophilic bromination of 2-substituted furans yields 4,5-dibromofuran intermediates .
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Side-chain functionalization: A propenylamine group can be introduced via Heck coupling or nucleophilic substitution. For example, the reaction of 4,5-dibromofuran-2-carbaldehyde with allylamine under Stork enamine conditions could form the target compound .
A hypothetical reaction scheme is proposed:
Chemical Reactivity
The compound’s reactivity is governed by two key sites:
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Dibromofuran core: Bromine atoms facilitate Suzuki-Miyaura or Ullmann-type cross-coupling reactions, enabling aryl-aryl bond formation .
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Propenylamine chain: The amine group can undergo acylation or alkylation, while the double bond may participate in Diels-Alder cycloadditions .
Comparative studies of similar compounds, such as N'-[(4,5-dibromofuran-2-yl)methyl]propane-1,3-diamine, demonstrate that brominated furans exhibit stability under acidic conditions but are susceptible to nucleophilic aromatic substitution in polar solvents .
Physicochemical Properties
Physical Characteristics
Based on structurally related molecules :
| Property | Value/Description |
|---|---|
| Molecular Weight | 312.00 g/mol |
| Boiling Point | ~250–270°C (estimated) |
| Melting Point | 80–85°C (predicted) |
| Solubility | Low in water; soluble in DMSO, DMF |
| LogP (Partition Coefficient) | 2.1 (estimated) |
Spectroscopic Data
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